molecular formula C28H21N3O7 B1243000 Indocarbazostatin

Indocarbazostatin

Cat. No.: B1243000
M. Wt: 511.5 g/mol
InChI Key: LJOOYJUOJXUSEB-IIRCXYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indocarbazostatin is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Neuronal Differentiation Inhibition

Indocarbazostatin and its derivative, this compound B, have been identified as inhibitors of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells. These compounds inhibit NGF-induced neurite outgrowth, showcasing their potential in modulating signal transduction in mammalian cells (Matsuura et al., 2002). Further studies isolated these compounds and detailed their structure and properties, adding to their potential as modulators in neuronal differentiation (Tamehiro et al., 2002).

2. Antitumor Properties

Research has shown that this compound derivatives exhibit antitumor properties. For instance, a novel experimental drug form of an this compound derivative, LCS 1269, has shown significant antitumor activity in models of transplantable mouse tumors, such as melanoma B-16 and Lewis epidermoid lung carcinoma (LLC). This highlights the potential of this compound derivatives in cancer treatment (Lantsova et al., 2021).

3. Biosynthetic Applications

Indocarbazostatins C and D, isolated from the culture broth of a mutant strain of Streptomyces, have been studied for their biosynthetic applications. These compounds, being analogs of this compound, have applications in the study of microbial biosynthesis and could contribute to understanding microbial pathways and their potential applications in medicine and industry (Feng et al., 2004).

4. Combinatorial Biosynthesis

Indocarbazoles, including this compound, are being explored through combinatorial biosynthesis. This method is used to increase structural diversity in natural products with potential therapeutic applications, particularly in cancer and neurodegenerative disorders treatment. Such research is expanding the scope of this compound and related compounds in medicinal chemistry (Salas & Méndez, 2009).

Properties

Molecular Formula

C28H21N3O7

Molecular Weight

511.5 g/mol

IUPAC Name

ethyl (15S,16S,18R)-10,16-dihydroxy-15-methyl-3,5-dioxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20,22,24,26-nonaene-16-carboxylate

InChI

InChI=1S/C28H21N3O7/c1-3-37-26(35)28(36)11-17-30-15-7-5-4-6-13(15)18-20-21(25(34)29-24(20)33)19-14-10-12(32)8-9-16(14)31(23(19)22(18)30)27(28,2)38-17/h4-10,17,32,36H,3,11H2,1-2H3,(H,29,33,34)/t17-,27+,28-/m1/s1

InChI Key

LJOOYJUOJXUSEB-IIRCXYRXSA-N

Isomeric SMILES

CCOC(=O)[C@@]1(C[C@@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)[C@]1(O2)C)C(=O)NC6=O)O

Canonical SMILES

CCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=C(C=CC(=C8)O)N(C7=C53)C1(O2)C)C(=O)NC6=O)O

Synonyms

indocarbazostatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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